8-Bromo-2',3',5'-tri-O-acetyladenosine
8-Bromo-2',3',5'-tri-O-acetyladenosine
Brand Name:
Vulcanchem
CAS No.:
31281-86-4
VCID:
VC20750950
InChI:
InChI=1S/C16H18BrN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-14-10(21-16(22)17)13(18)19-5-20-14/h5,9,11-12,15H,4H2,1-3H3,(H2,18,19,20)/t9-,11+,12+,15-/m1/s1
SMILES:
CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C
Molecular Formula:
C16H18BrN5O7
Molecular Weight:
472.25 g/mol
8-Bromo-2',3',5'-tri-O-acetyladenosine
CAS No.: 31281-86-4
Cat. No.: VC20750950
Molecular Formula: C16H18BrN5O7
Molecular Weight: 472.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 31281-86-4 |
---|---|
Molecular Formula | C16H18BrN5O7 |
Molecular Weight | 472.25 g/mol |
IUPAC Name | [(2R,3S,4S,5R)-3,4-diacetyloxy-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C16H18BrN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-14-10(21-16(22)17)13(18)19-5-20-14/h5,9,11-12,15H,4H2,1-3H3,(H2,18,19,20)/t9-,11+,12+,15-/m1/s1 |
Standard InChI Key | HRCLVNMFELGYPE-CKRXIKOQSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume